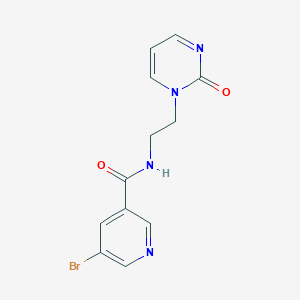
5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)nicotinamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BOPEN and is a derivative of nicotinamide.
Scientific Research Applications
Antimicrobial and Antiprotozoal Applications
- Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives : A new series of derivatives demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds in developing new antimicrobials (Bheemanapalli et al., 2008).
- Antiprotozoal Activity of Aza-analogues of Furamidine : Compounds derived from nicotinamide analogues have shown significant in vitro activity against Trypanosoma and Plasmodium species, with some achieving curative outcomes in vivo mouse models of trypanosomiasis (Ismail et al., 2003).
Herbicidal Activity
- N-(Arylmethoxy)-2-chloronicotinamides : Derived from nicotinic acid, some of these compounds exhibited excellent herbicidal activity against specific weeds, indicating their potential as natural-product-based herbicides (Yu et al., 2021).
Synthesis and Structural Studies
- Synthesis of Nicotinamide Derivatives : Research on the synthesis of nicotinamide derivatives, such as those involving 5-bromo-nicotinic acid, has contributed to a deeper understanding of their chemical properties and potential applications in various domains, including as precursors for further pharmacological studies (Qi-fan, 2010).
Novel Therapeutic Applications
- NNMT Inhibitors for Treating Diabetes : Pyrimidine-5-carboxamide compounds, related to nicotinamide, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), offering a novel approach to treating metabolic disorders such as diabetes (Sabnis, 2021).
properties
IUPAC Name |
5-bromo-N-[2-(2-oxopyrimidin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c13-10-6-9(7-14-8-10)11(18)15-3-5-17-4-1-2-16-12(17)19/h1-2,4,6-8H,3,5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRAEBDYRLWCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2770899.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770900.png)
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2770901.png)
![N-(4-chlorophenethyl)-5-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2770902.png)
![Tert-butyl 4-hydroxy-4-[(piperidin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2770903.png)
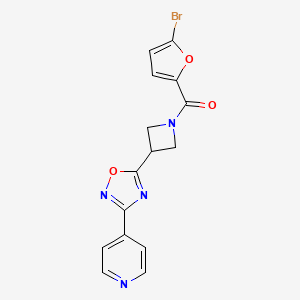
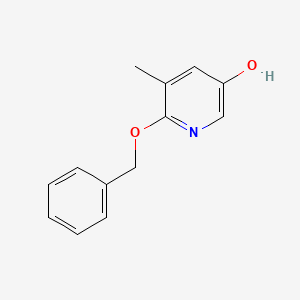
![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B2770913.png)
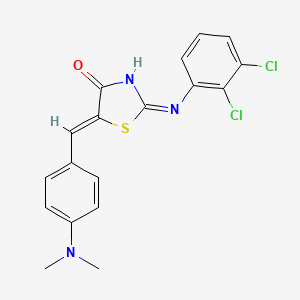
![1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2770915.png)
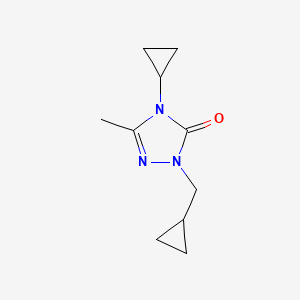
![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2770917.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2770918.png)
